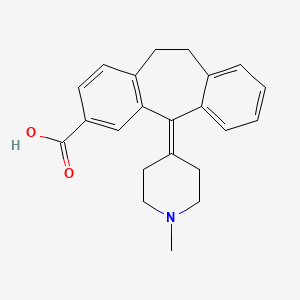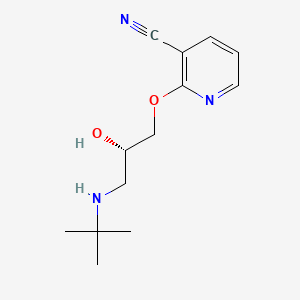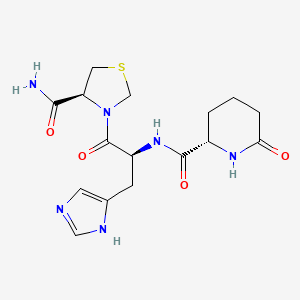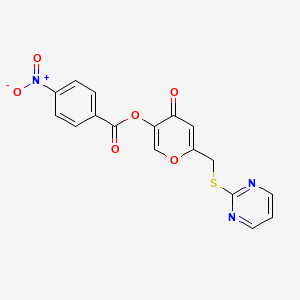
Monazomycin
Overview
Description
Monazomycin is a macrocyclic polyol lactone first isolated from Streptoverticillium . It is active against Gram-positive bacteria . In solution, this compound exists as hydrophilic clusters that, when adsorbed onto a lipid bilayer, can induce voltage-dependent conductance .
Synthesis Analysis
This compound is a positively charged and polyenelike antibiotic produced by Streptomyces . It can induce a voltage-dependent conductance in lipid bilayer membranes. This compound is selective for monovalent cations and can alter the membrane conductance when applied to one or both sides of the membrane .
Molecular Structure Analysis
The molecular formula of this compound is C72H133NO22 . Its molecular weight is 1364.8 g/mol . The structure of this compound was found to be related to that of this compound A based on the analyses of NMR spectra .
Chemical Reactions Analysis
Fluctuation and relaxation analyses were performed on this compound-induced conductance of lipid bilayer membranes . The fluctuation analysis showed principally a rapid voltage-dependent process which is related to the multistate character of the conducting channel .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 1364.8 g/mol . It has a Hydrogen Bond Donor Count of 19 and a Hydrogen Bond Acceptor Count of 23 .
Scientific Research Applications
1. Interaction Detector in Planar Bilayer Lipid Membranes
Monazomycin, when operated in a current-clamp mode, serves as a sensitive monitor for interactions of charged substances with planar bilayer lipid membranes. This application is illustrated through the interactions of phosphatidylserine vesicles, poly-L-lysine, cytochrome c, and MgSO4 with lipid bilayers (Cohen & Moronne, 1978).
2. Induction of Voltage-Dependent Conductance in Lipid Bilayer Membranes
This compound induces voltage-dependent conductance changes in lipid bilayer membranes, which have been attributed to the formation of channels across the membrane. The behavior of individual conductance events and the characteristics of these channels have been analyzed in detail (Andersen & Muller, 1982).
3. Measurement of Electroneutral Fluxes of Divalent Cations
This compound is used as a conductance probe to monitor changes in the surface potentials of charged planar phospholipid bilayers, enabling quantitative determinations of electroneutral Ca2+ and Mg2+ fluxes mediated by ionophores (Moronne & Cohen, 1982).
4. Study of Voltage-Dependent Conductance in Relation to Membrane Composition
Research has been conducted on how this compound, when present in micromolar amounts, affects the conductance of phospholipid bilayer membranes. This work has provided insights into the interaction of this compound with membranes and the resulting voltage-dependent conductance effects (Muller & Finkelstein, 1972).
5. Investigation of Kinetics and Mechanism of Channel Formation
Studies have been conducted to understand the kinetics and mechanisms behind the formation of channels in lipid bilayer membranes by this compound. These studies provide insights into the processes of channel formation and their properties (Becucci & Guidelli, 2007).
6. Analyzing Voltage-Dependent Conductance in Model Systems
This compound-treated bilayer membranes have been used to mimic the behavior of "potassium conductance" in biological systems like squid giant axons. These studies help understand the time course of conductance in response to potential changes (Mauro, Nanavati & Heyer, 1972).
Mechanism of Action
Target of Action
Monazomycin, also known as Takacidin, is a polyene-like antibiotic produced by Streptomyces . The primary target of this compound is the cell membrane of bacteria . It specifically increases the ion permeability of the cell membrane , which is crucial for maintaining the cell’s homeostasis.
Mode of Action
This compound interacts with its target, the bacterial cell membrane, by increasing its ion permeability . This interaction disrupts the normal functioning of the cell membrane, leading to changes in the cell’s homeostasis. This compound is present in the solution in the form of relatively hydrophilic clusters and is adsorbed as such on top of the lipid bilayer . Penetration into the bilayer following a potential jump is assumed to be preceded by a potential-independent disaggregation of the adsorbed clusters into adsorbed monomers .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the cell membrane by increasing its ion permeability . This disruption can affect various biochemical pathways within the cell, particularly those related to ion transport and homeostasis.
Pharmacokinetics
Given its mode of action, it is likely that the compound’s bioavailability is influenced by its ability to interact with and penetrate the bacterial cell membrane
Result of Action
The primary result of this compound’s action is the disruption of the bacterial cell membrane’s normal functioning . By increasing the ion permeability of the cell membrane, this compound disrupts the cell’s homeostasis, which can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms can affect the compound’s efficacy . Additionally, the physical and chemical properties of the environment, such as pH and temperature, could potentially influence the stability and action of this compound.
Safety and Hazards
When handling Monazomycin, avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUZNIQVZBANAX-XGVCMRGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H133NO22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11006-31-8 | |
| Record name | Monazomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does Monazomycin exert its biological activity?
A1: this compound functions as an ionophore, primarily targeting cell membranes. It assembles into multimeric channels that span the membrane, enabling the passage of primarily monovalent cations like K+, Na+, and Rb+ [, , ]. This disrupts the crucial ionic gradients maintained across cell membranes, leading to a cascade of downstream effects that ultimately compromise cell viability.
Q2: What is the impact of this compound on mitochondrial function?
A2: this compound significantly impacts mitochondrial function by disrupting the carefully regulated ionic balance within these organelles. It triggers the release of accumulated K+ from mitochondria, affecting processes like oxidative phosphorylation and ATP hydrolysis [, , ]. This disruption has implications for cellular energy production and overall metabolic health.
Q3: Does this compound's activity differ based on the type of cations present?
A3: Yes, this compound exhibits selectivity in its interaction with different cations. While it effectively transports K+, Rb+, and Na+, it shows minimal interaction with Li+ and Cs+ [, , ]. This selectivity suggests a specific interaction mechanism within the this compound channel that favors certain cations over others.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound has been a subject of some debate. Early studies proposed a formula of C72H144O25N [], while later work established a revised formula of C57H109NO24 with a molecular weight of 1191 g/mol []. This discrepancy highlights the complexities in characterizing large, complex natural products.
Q5: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A5: A combination of spectroscopic methods has been crucial in unveiling the structure of this compound. Key techniques include:* FD-MS (Field Desorption Mass Spectrometry): To determine the molecular weight and identify characteristic fragment ions []. * 1H and 13C NMR (Nuclear Magnetic Resonance Spectroscopy): To analyze the connectivity and spatial arrangement of atoms within the molecule [, ].* UV-Vis Spectroscopy: this compound exhibits only end absorption in the ultraviolet region [].
Q6: What structural features contribute to this compound's ionophoric activity?
A6: this compound's ionophoric activity is attributed to its macrocyclic lactone structure, which forms a hydrophilic cavity capable of encapsulating cations [, ]. This cavity, lined with oxygen atoms, facilitates the passage of cations through the hydrophobic interior of the lipid bilayer.
Q7: How does this compound interact with lipid bilayers?
A7: this compound readily inserts into lipid bilayers, with its charged amino group oriented towards one side and a hydrophilic sugar moiety anchored to the opposite side [, ]. This orientation enables the formation of transmembrane channels, facilitating ion transport.
Q8: Does the composition of the lipid bilayer influence this compound's activity?
A8: Yes, the presence of negatively charged lipids like phosphatidylglycerol (PG) can significantly impact this compound's conductance-voltage (g-V) characteristics []. These effects are attributed to changes in surface potential on the membrane, highlighting the importance of electrostatic interactions in this compound's mechanism.
Q9: How do structural modifications of this compound affect its ionophoric activity?
A9: While detailed SAR studies on this compound are limited, research on related compounds like lysocellin provides insights. Modifications to the terminal carboxylic acid and C21 hydroxyl groups significantly influence ionophoric activity and cation binding affinity []. These findings underscore the importance of specific functional groups in mediating cation binding and transport.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1676636.png)
![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1676639.png)
![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)

![N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide](/img/structure/B1676647.png)

